molecular formula C15H20N4O5 B2588176 N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 941963-89-9

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2588176
CAS RN: 941963-89-9
M. Wt: 336.348
InChI Key: NSEKWLGUWQVTFF-UHFFFAOYSA-N
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Description

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, also known as MNMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNMA is a member of the oxalamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been investigated as a potential drug candidate for the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been studied for its ability to bind to proteins and modulate their activity, which could have implications for the development of new therapies for various diseases. In pharmacology, N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been investigated for its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier and deliver drugs to the brain.

Mechanism of Action

The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is not fully understood, but it is believed to involve the modulation of protein activity through binding to specific sites on the protein surface. N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and its binding can result in the activation or inhibition of the protein's activity.
Biochemical and Physiological Effects:
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of protein activity, and the ability to cross the blood-brain barrier. N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has also been shown to have neuroprotective effects, as it has been able to protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the brain. However, one limitation of using N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.

Future Directions

There are many potential future directions for research on N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide. One area of interest is the development of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide-based drug delivery systems, which could be used to deliver drugs to the brain for the treatment of neurological disorders. Another area of interest is the investigation of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide's effects on specific proteins, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide and its potential toxicity.

Synthesis Methods

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can be synthesized using a multi-step process that involves the reaction of 2-morpholinoethanol with 2-methyl-4-nitrophenyl isocyanate, followed by the addition of oxalyl chloride. The resulting product is then purified through recrystallization to obtain N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide in its pure form.

properties

IUPAC Name

N'-(2-methyl-4-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c1-11-10-12(19(22)23)2-3-13(11)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEKWLGUWQVTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide

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